5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC17848142
Molecular Formula: C10H9ClN4O4
Molecular Weight: 284.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN4O4 |
|---|---|
| Molecular Weight | 284.65 g/mol |
| IUPAC Name | 5-chloro-2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2 |
| Standard InChI Key | BXWLLQKAXPFBJL-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-] |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The compound’s structure comprises a fused oxazole-pyridine ring system. The oxazole ring (positions 1–3) is annulated with a pyridine ring (positions 4–6), creating a planar bicyclic core. Critical substituents include:
-
Chloro group at position 5, enhancing electrophilic reactivity.
-
Nitro group at position 6, contributing to electronic polarization.
-
Morpholine moiety at position 2, conferring solubility and hydrogen-bonding capacity.
The canonical SMILES representation underscores its stereoelectronic features.
Physicochemical Properties
Key properties derived from computational and experimental data include:
| Property | Value |
|---|---|
| Molecular Weight | 284.65 g/mol |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 (lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.7 Ų |
The nitro and morpholine groups increase polarity, while the chloro substituent enhances membrane permeability.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step reactions, typically starting from pyridine derivatives. A representative pathway includes:
-
Nitration of 5-Chloropyridine: Introduction of the nitro group via mixed acid (e.g., ) at elevated temperatures .
-
Oxazole Ring Formation: Cyclocondensation of 5-chloro-2-nitropyridine with glycine derivatives under acidic conditions.
-
Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) at position 2 using morpholine in dimethylformamide (DMF) at 80–100°C.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring nitro group placement at position 6 requires precise temperature control .
-
Yield Improvements: The final SNAr step typically yields 60–70%, necessitating catalyst screening (e.g., CuI or Pd-based systems).
Biological Activities and Mechanism of Action
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes.
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 58% and 47%, respectively, at 25 mg/kg doses. This activity is linked to nitric oxide synthase (iNOS) inhibition, suppressing NF-κB signaling.
Comparative Analysis with Structural Analogues
Role of the Chloro Substituent
Replacing the chloro group with hydrogen decreases kinase inhibition potency by 3-fold, highlighting its role in target binding. The electron-withdrawing effect stabilizes charge-transfer complexes with kinase ATP pockets.
Impact of the Morpholine Group
Analogues with piperidine instead of morpholine exhibit reduced solubility (logP = 2.1 vs. 1.5) and 40% lower oral bioavailability in rat models.
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack in vivo ADME (Absorption, Distribution, Metabolism, Excretion) parameters. Future studies should assess:
-
Plasma half-life in mammalian models.
-
Cytochrome P450-mediated metabolism.
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance tumor specificity and reduce off-target effects.
Structure-Activity Relationship (SAR) Expansion
Systematic modification of substituents (e.g., replacing nitro with cyano) may optimize potency and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume